molecular formula C10H13F2NO B2900605 {[2-(2,2-Difluoroethoxy)phenyl]methyl}(methyl)amine CAS No. 1183235-80-4

{[2-(2,2-Difluoroethoxy)phenyl]methyl}(methyl)amine

Cat. No.: B2900605
CAS No.: 1183235-80-4
M. Wt: 201.217
InChI Key: BJVXOTKZXPXADE-UHFFFAOYSA-N
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Description

{[2-(2,2-Difluoroethoxy)phenyl]methyl}(methyl)amine is an organic compound with the molecular formula C10H13F2NO It is characterized by the presence of a difluoroethoxy group attached to a phenyl ring, which is further connected to a methylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(2,2-Difluoroethoxy)phenyl]methyl}(methyl)amine typically involves the reaction of 2-(2,2-difluoroethoxy)benzaldehyde with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium borohydride, to facilitate the reduction of the intermediate imine to the desired amine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

{[2-(2,2-Difluoroethoxy)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The difluoroethoxy group or the phenyl ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethoxyphenyl ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

{[2-(2,2-Difluoroethoxy)phenyl]methyl}(methyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of {[2-(2,2-Difluoroethoxy)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group may enhance the compound’s binding affinity or stability, leading to more effective interactions with its targets. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2,2-difluoroethoxy)phenyl]methanamine
  • 2-bromo-1-[2-(2,2-difluoroethoxy)phenyl]ethan-1-one

Uniqueness

{[2-(2,2-Difluoroethoxy)phenyl]methyl}(methyl)amine is unique due to the presence of both the difluoroethoxy group and the methylmethanamine moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-[2-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO/c1-13-6-8-4-2-3-5-9(8)14-7-10(11)12/h2-5,10,13H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVXOTKZXPXADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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